Boc-pro-pro-pro-pro-OH

Übersicht

Beschreibung

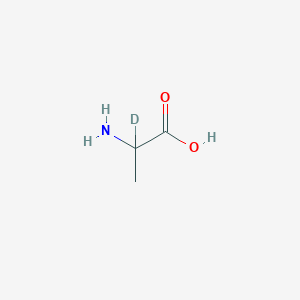

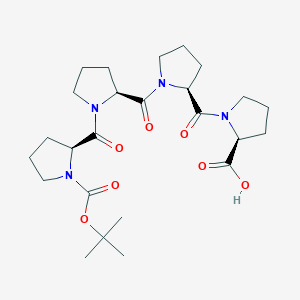

“Boc-pro-pro-pro-pro-OH” is a compound with the molecular formula C25H38N4O7 . It is a proline functionalized dipeptide .

Synthesis Analysis

The synthesis of similar compounds, such as Boc-Pro-Pro-OH, involves a reaction of 2-chloroethylamine with different dipeptides followed by a reaction with 1-methylimidazole and subsequent anion exchange . The synthesized compounds have similar characteristics to conventional imidazolium ionic liquids .Molecular Structure Analysis

The molecular structure of “Boc-pro-pro-pro-pro-OH” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O . This represents the connectivity and stereochemistry of the molecule. Physical And Chemical Properties Analysis

“Boc-pro-pro-pro-pro-OH” has a molecular weight of 506.592 Da . Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, and polar surface area can be predicted using computational methods .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Proline-Based Imidazolium Ionic Liquids

“Boc-pro-pro-pro-pro-OH” can be used in the synthesis of novel proline-based imidazolium ionic liquids . These ionic liquids have a wide range of physicochemical and biological properties, making them suitable for various applications such as electrochemical sensors, super capacitors, biocatalytic reactions, biosensors, and bio preservation .

Protein Solubilization, Stabilization, and Crystallization

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” can be used for protein solubilization, stabilization, and crystallization . This is particularly useful in the field of biochemistry where proteins often need to be crystallized for structural analysis.

Miscibility with Water and/or Organic Solvents

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have good miscibility with water and/or organic solvents . This property makes them useful in various chemical reactions and processes where a good solvent is required.

Melting Point

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have a melting temperature less than 100 °C . This low melting point can be advantageous in certain applications where a low-temperature solvent is required.

CO2 Absorption and Membrane Transport Properties

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have excellent CO2 absorption and membrane transport properties . This makes them potentially useful in applications related to carbon capture and storage.

Building Blocks for Solid Phase Peptide Synthesis

“Boc-pro-pro-pro-pro-OH” can be used as building blocks for solid phase peptide synthesis . This is a method used to chemically synthesize peptides, which are short chains of amino acid monomers linked by peptide bonds.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYRONDCOJJQA-VJANTYMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-pro-pro-pro-pro-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.